DL-Penicillamine
DL-Penicillamine
D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a penicillamine and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
Penicillamine is an Antirheumatic Agent.
Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
Penicillamine is a natural product found in Caenorhabditis elegans with data available.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
Penicillamine can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
Penicillamine is an Antirheumatic Agent.
Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
Penicillamine is a natural product found in Caenorhabditis elegans with data available.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
Penicillamine can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
Brand Name:
Vulcanchem
CAS No.:
52-66-4
VCID:
VC20884640
InChI:
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
SMILES:
CC(C)(C(C(=O)O)N)S
Molecular Formula:
C5H11NO2S
Molecular Weight:
149.21 g/mol
DL-Penicillamine
CAS No.: 52-66-4
Cat. No.: VC20884640
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a penicillamine and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine. Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties. Penicillamine is an Antirheumatic Agent. Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic. Penicillamine is a natural product found in Caenorhabditis elegans with data available. Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04) Penicillamine can cause developmental toxicity according to state or federal government labeling requirements. 3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease. |
|---|---|
| CAS No. | 52-66-4 |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | VVNCNSJFMMFHPL-VKHMYHEASA-N |
| Isomeric SMILES | CC(C)([C@H](C(=O)O)N)S |
| SMILES | CC(C)(C(C(=O)O)N)S |
| Canonical SMILES | CC(C)(C(C(=O)O)N)S |
| Colorform | FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER |
| Melting Point | 202-206 °C |
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